

A Comparative Guide to Z-Orn(Fmoc)-OH in Peptide Synthesis

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Compound of Interest

Compound Name: Z-Orn(fmoc)-OH

Cat. No.: B613311

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For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the selection of appropriately protected amino acid building blocks is paramount. This guide provides a detailed comparison of **Z-Orn(Fmoc)-OH**, an orthogonally protected derivative of ornithine, with its common alternatives in solid-phase peptide synthesis (SPPS). We will delve into its applications, supported by experimental principles, and provide a framework for its use in the laboratory.

Orthogonal Protection Strategies in Peptide Synthesis

The synthesis of peptides with specific side-chain modifications, such as cyclization or labeling, necessitates the use of amino acids with orthogonally protected side chains. This strategy allows for the selective deprotection of the side chain while the peptide remains anchored to the solid support and the N-terminal α -amino group is still protected. **Z-Orn(Fmoc)-OH** is designed for such applications, featuring a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the δ -amino side chain and a hydrogenolysis-labile Z (benzyloxycarbonyl) group on the α -amino group. This protection scheme is orthogonal to the commonly used acid-labile protecting groups for other amino acid side chains.

Comparison of Z-Orn(Fmoc)-OH with Alternative Ornithine Derivatives

The utility of **Z-Orn(Fmoc)-OH** can be best understood by comparing it with other commercially available, orthogonally protected ornithine derivatives. The choice of protecting group strategy is dictated by the desired final peptide structure and the overall synthetic plan.

Derivative	α -Amino Protecting Group	δ -Amino Protecting Group	Key Features & Applications
Z-Orn(Fmoc)-OH	Z (Benzylloxycarbonyl)	Fmoc (9-fluorenylmethyloxycarbonyl)	Suitable for Boc-based SPPS where the Z group is stable. The side-chain Fmoc group can be selectively removed with piperidine for on-resin modification or cyclization.
Fmoc-Orn(Boc)-OH	Fmoc (9-fluorenylmethyloxycarbonyl)	Boc (tert-butyloxycarbonyl)	The most common choice for Fmoc-based SPPS. The side-chain Boc group is stable to piperidine but can be selectively removed with mild acid for on-resin modifications. [1] [2] [3]
Boc-Orn(Fmoc)-OH	Boc (tert-butyloxycarbonyl)	Fmoc (9-fluorenylmethyloxycarbonyl)	Used in Boc-based SPPS. Allows for selective deprotection of the side-chain Fmoc group with piperidine for on-resin modifications.
Fmoc-Orn(Dde)-OH	Fmoc (9-fluorenylmethyloxycarbonyl)	Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)	The Dde group is labile to hydrazine, providing an alternative orthogonal deprotection strategy in Fmoc-based SPPS.
Fmoc-Orn(ivDde)-OH	Fmoc (9-fluorenylmethyloxycarbonyl)	ivDde (1-(4,4-dimethyl-2,6-	Similar to Dde but with slightly different

bonyl)	dioxocyclohex-1- ylidene)-3- methylbutyl)	cleavage kinetics, offering more flexibility in complex syntheses.
Fmoc-Orn(Mtt)-OH	Fmoc (9- fluorenylmethyloxycar- bonyl)	The Mtt group is highly acid-labile and can be removed with very dilute TFA, allowing for selective deprotection without cleaving other acid- labile groups. ^[4]

Experimental Protocols

While specific and detailed protocols for **Z-Orn(Fmoc)-OH** are not extensively published in direct comparative studies, the following protocols for related compounds can be adapted based on the known chemistry of the Z and Fmoc protecting groups.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using an Orthogonally Protected Ornithine

This protocol outlines the general steps for incorporating an orthogonally protected ornithine into a peptide chain and performing a subsequent on-resin side-chain modification.

1. Resin Swelling and First Amino Acid Coupling:

- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
- If the resin is not pre-loaded, couple the first Fmoc-protected amino acid using a suitable coupling agent like HBTU/HOBt or HATU/HOAt and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.

2. Peptide Chain Elongation:

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.
- Washing: Wash the resin thoroughly with DMF.
- Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a coupling agent and base in DMF. Monitor the coupling reaction using a Kaiser test.
- Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

3. Incorporation of **Z-Orn(Fmoc)-OH** (Adapted Protocol):

- In a Boc-SPPS workflow, **Z-Orn(Fmoc)-OH** would be coupled like any other Z-protected amino acid.
- The side-chain Fmoc group is stable to the TFA deprotection steps used for the N-terminal Boc group.

4. Selective Side-Chain Deprotection of Ornithine:

- For Fmoc-Orn(Boc)-OH: After incorporation into the peptide chain, the side-chain Boc group can be removed by treating the resin with a solution of 30-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-2 hours at room temperature.[\[2\]](#)
- For **Z-Orn(Fmoc)-OH** (Theoretical): The side-chain Fmoc group would be removed by treating the resin with 20% piperidine in DMF for 5-20 minutes.

5. On-Resin Cyclization (Example):

- Following selective deprotection of the ornithine side chain, the free amino group can be reacted with an activated C-terminal carboxyl group (for head-to-tail cyclization) or the side chain of an acidic amino acid (for side-chain to side-chain cyclization).
- Use a coupling agent such as HBTU, HATU, or PyBOP with a base like DIPEA in DMF and allow the reaction to proceed for 12-24 hours.[\[1\]](#)

6. Cleavage and Final Deprotection:

- Wash the resin thoroughly with DCM and methanol and dry under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.[\[1\]](#)
- For Z-group removal: If a Z group is present, it is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C) after the peptide has been cleaved from the resin and purified.

7. Purification:

- Precipitate the crude peptide in cold diethyl ether.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

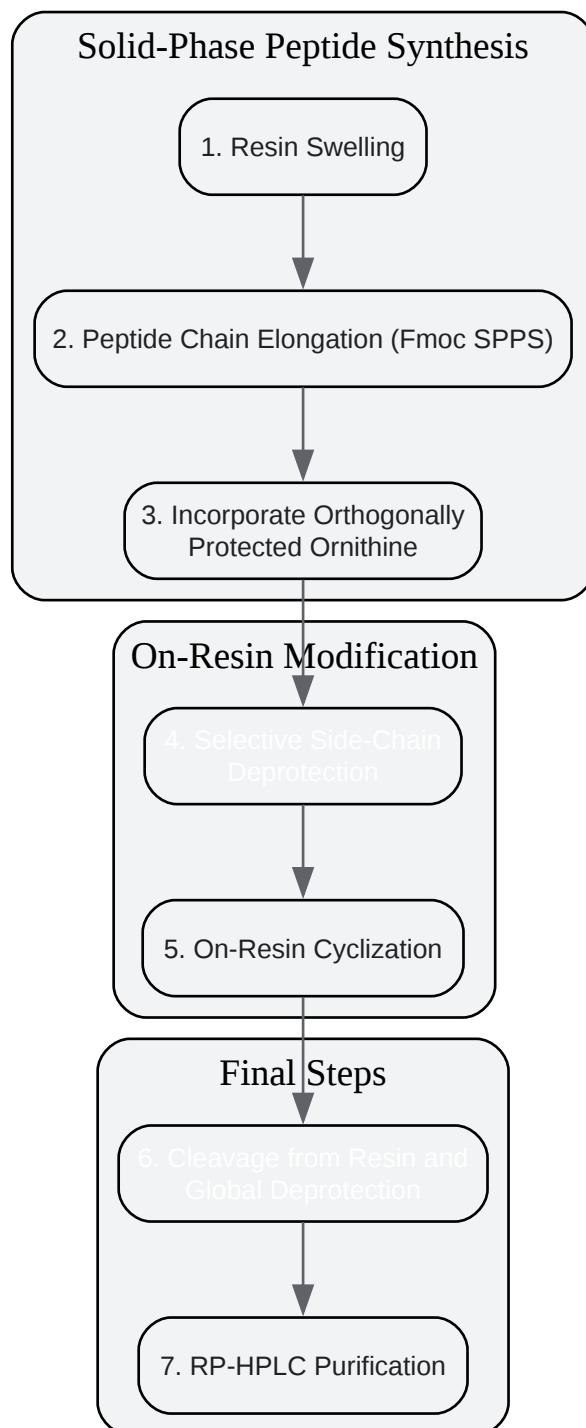
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the principles of orthogonal deprotection and a general workflow for the synthesis of a cyclic peptide using an orthogonally protected ornithine derivative.



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Orthogonal deprotection workflow.



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